

Technical Guide: 2,3-Desisopropylidene Topiramate

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Compound of Interest

Compound Name: 2,3-Desisopropylidene Topiramate

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Abstract

This technical guide provides a comprehensive overview of **2,3-Desisopropylidene Topiramate**, a primary metabolite of the widely used anticonvulsant and migraine prophylactic drug, Topiramate. The document details the chemical identity, including its IUPAC name, and summarizes its known physicochemical properties. While extensive research has been conducted on the parent compound, Topiramate, specific data on the synthesis, detailed experimental protocols, and distinct pharmacological activities of **2,3-Desisopropylidene Topiramate** are limited in publicly accessible literature. This guide consolidates the available information and provides context through the established knowledge of Topiramate's metabolic pathways and mechanism of action.

Chemical Identity and Properties

2,3-Desisopropylidene Topiramate is a metabolite of Topiramate formed through the hydrolysis of one of the two isopropylidene groups.

IUPAC Name: [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1][2]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate[3].

Synonyms: 2,3-Diol-topiramate, 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate[1][3].

CAS Number: 851957-35-2[1][3][4].

Molecular Formula: C₉H₁₇NO₈S[1][4].

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Desisopropylidene Topiramate** is presented in Table 1. These properties are primarily computed from chemical databases.

Property	Value	Source
Molecular Weight	299.30 g/mol	--INVALID-LINK--[3]
Appearance	White to Off-White Solid	--INVALID-LINK--
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere	--INVALID-LINK--
Computed XLogP3	-2.4	--INVALID-LINK--[3]
Hydrogen Bond Donor Count	4	--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count	8	--INVALID-LINK--[3]

Synthesis and Metabolism

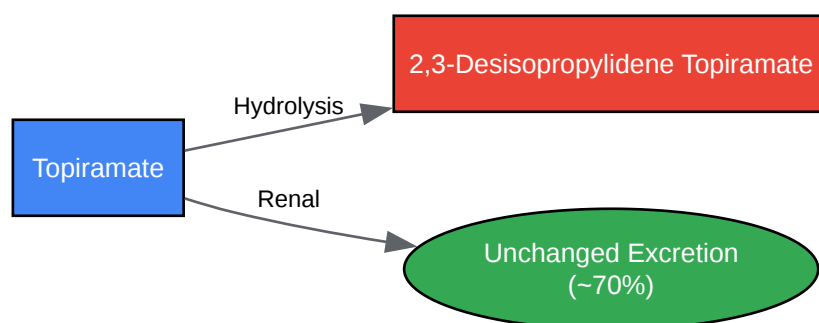
Synthesis

Detailed experimental protocols for the direct chemical synthesis of **2,3-Desisopropylidene Topiramate** are not extensively reported in the scientific literature. Commercial suppliers list the compound as a metabolite or impurity of Topiramate, suggesting its availability is primarily as a reference standard obtained through metabolic processes or as a byproduct of Topiramate synthesis. One supplier mentions its synthesis from 2-deoxy-D-ribose and 3,4,5-trihydroxybenzoic acid, though a detailed protocol is not provided[1].

The synthesis of the parent drug, Topiramate, is well-documented and typically starts from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Metabolic Pathway of Topiramate

2,3-Desisopropylidene Topiramate is a product of the in vivo metabolism of Topiramate. Topiramate is not extensively metabolized in humans, with approximately 70% of the administered dose excreted unchanged in the urine[5]. The metabolism that does occur proceeds via hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several minor metabolites[5][6]. **2,3-Desisopropylidene Topiramate** is formed through the hydrolysis of the 2,3-isopropylidene group of Topiramate.



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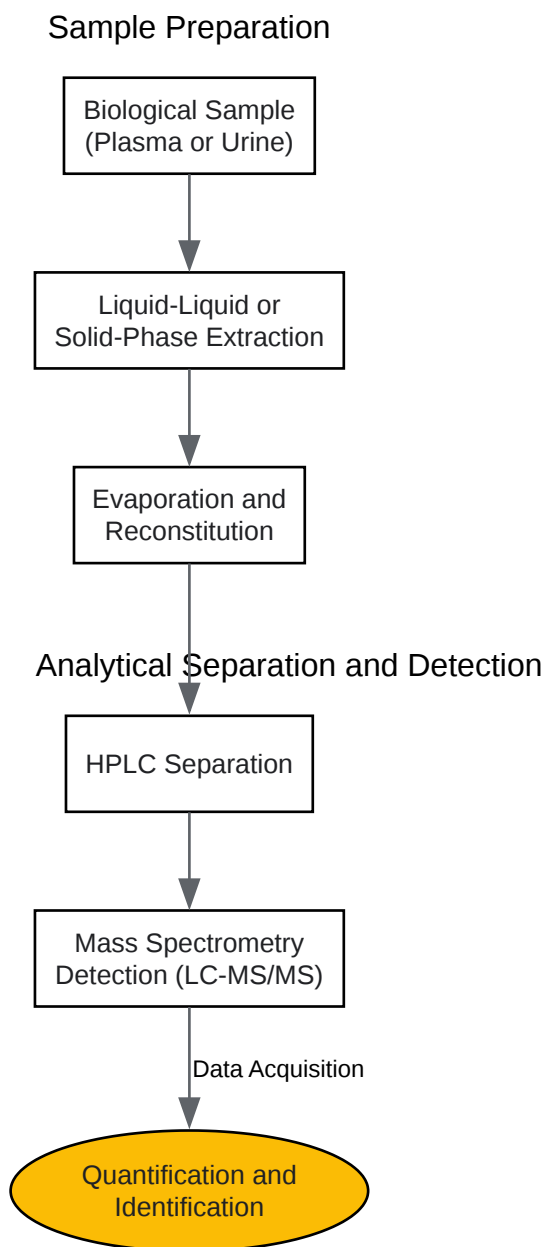
Metabolic fate of Topiramate.

Experimental Protocols

Isolation and Purification

A specific, detailed experimental protocol for the isolation and purification of **2,3-Desisopropylidene Topiramate** from biological matrices is not readily available in the literature. Analytical methods for the detection of Topiramate and its metabolites in plasma and urine have been developed, which typically involve a sample preparation step followed by chromatographic separation and detection.

General Workflow for Metabolite Analysis in Biological Fluids:



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Analytical workflow for Topiramate metabolites.

Quantitative Data

Experimentally determined quantitative data for pure **2,3-Desisopropylidene Topiramate**, such as detailed NMR and mass spectra, are not widely published. The characterization data is often embedded within broader studies on Topiramate metabolism.

Analytical Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of Topiramate and its metabolites in biological fluids. These methods are highly sensitive and specific.

Analytical Method	Matrix	Key Parameters	Reference
LC-MS/MS	Plasma, Urine	LLOQ: ~0.1-1 µg/mL for metabolites	--INVALID-LINK--
HPLC with fluorescence detection (after derivatization)	Plasma	Derivatizing agent: FMOC-Cl	--INVALID-LINK--

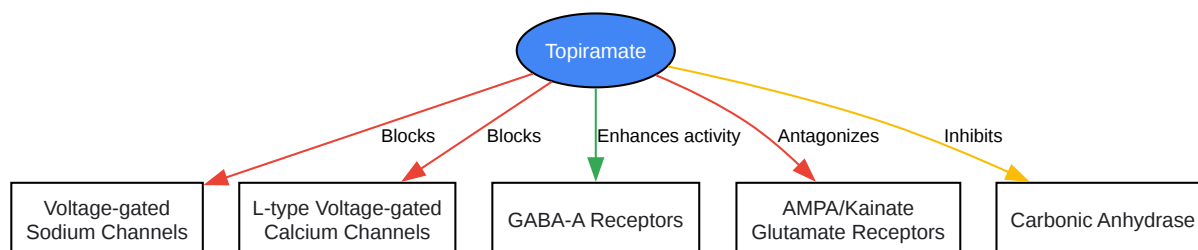
Pharmacological Activity and Signaling Pathways

The metabolites of Topiramate, including **2,3-Desisopropylidene Topiramate**, are generally considered to be pharmacologically inactive or to possess significantly less activity than the parent compound[6][7]. The anticonvulsant and migraine-prophylactic effects of Topiramate are attributed to the parent molecule.

Mechanism of Action of Topiramate

The therapeutic effects of Topiramate are believed to be mediated through multiple mechanisms of action. There is no evidence to suggest that **2,3-Desisopropylidene Topiramate** is involved in these pathways.

Key Signaling Pathways Modulated by Topiramate:



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References

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